REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Ca+2:7].[Ca]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Ca+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,5.6.7|
|
Name
|
|
Quantity
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114.51 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
This took about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
No heat was applied for this particular reaction
|
Type
|
TEMPERATURE
|
Details
|
though heat could optionally
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)[O-].[Ca+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |